ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl bridge linking the pyrazole core to a 4-carbamoylphenyl substituent. This structure combines a carboxylate ester group at position 4 of the pyrazole ring with a sulfonamide group at position 5, which is further substituted with a carbamoylphenyl moiety.
The compound’s synthesis likely involves sequential coupling reactions, as evidenced by analogous pyrazole derivatives. For example, nitrobenzoyl chloride intermediates are reduced to aminobenzamides (e.g., ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate), followed by sulfamoylation or carbamoylation steps . The carbamoyl group enhances solubility and may improve pharmacokinetic properties compared to nitro or halogenated analogs .
Properties
IUPAC Name |
ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-2-22-13(19)10-7-15-16-12(10)23(20,21)17-9-5-3-8(4-6-9)11(14)18/h3-7,17H,2H2,1H3,(H2,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCNAAICZGSKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Hydrazines
A widely adopted method involves reacting hydrazine hydrate with ethoxycarbonyl malondialdehyde ([80370-42-9]) in ethanol under acidic conditions. For example, a 72.4% yield of ethyl 1H-pyrazole-4-carboxylate was achieved by stirring hydrazine (6.2 g, 193 mmol) with ethoxycarbonyl malondialdehyde (27.6 g, 192 mmol) in ethanol at room temperature for 17 hours, followed by silica gel chromatography purification. This method favors regioselectivity at the 4-position due to the electron-withdrawing ethoxycarbonyl group.
Cyclization of α,β-Unsaturated Carbonyls
Alternative approaches utilize α,β-unsaturated ketones or esters. For instance, ethyl propiolate reacts with hydrazine derivatives in the presence of copper(I) iodide and TMEDA to form substituted pyrazoles. A 56% yield was reported for a similar compound using toluene reflux conditions.
Introduction of the Sulfamoyl Group
Sulfamoylation at the pyrazole 5-position is critical. This step typically employs chlorosulfonic acid or sulfonyl chloride intermediates , followed by coupling with 4-aminobenzamide.
Sulfonation with Chlorosulfonic Acid
Pyrazole derivatives are treated with chlorosulfonic acid at 0–5°C to generate the intermediate sulfonyl chloride. For example, ethyl 1H-pyrazole-4-carboxylate reacts with ClSO3H in dichloromethane, yielding the sulfonyl chloride, which is subsequently aminated with 4-aminobenzamide in pyridine.
Direct Coupling with Sulfonamide Reagents
An optimized protocol involves reacting pre-formed sulfonyl chlorides with 4-aminobenzamide. In a representative procedure, the sulfonyl chloride intermediate (1.2 equiv) and 4-aminobenzamide (1.0 equiv) are stirred in anhydrous THF with triethylamine (2.0 equiv) at −10°C, achieving 78% yield after recrystallization.
Esterification and Carbamoyl Functionalization
The ethyl ester group at the pyrazole 4-position is introduced via acid-catalyzed esterification or transesterification .
Fischer Esterification
1H-Pyrazole-4-carboxylic acid undergoes esterification with ethanol in the presence of thionyl chloride (SOCl2). A documented method involves adding SOCl2 (1.6 g, 13.38 mmol) to a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in ethanol (10 mL) at 0°C, followed by 3 hours of stirring at room temperature. The crude product is purified via silica gel chromatography (15% EtOAc/hexane), yielding 80% ethyl 1H-pyrazole-4-carboxylate.
Carbamoyl Group Installation
The 4-carbamoylphenyl moiety is introduced during sulfamoylation. 4-Aminobenzamide is reacted with the sulfonyl chloride intermediate under basic conditions (e.g., pyridine or NaHCO3). For instance, a 91% yield was reported for an analogous compound using potassium carbonate in acetone at 50°C.
Industrial-Scale Optimization
Industrial protocols emphasize cost efficiency and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Vessel | Batch Reactor | Continuous Flow Reactor |
| Catalyst | Homogeneous (H2SO4) | Heterogeneous (Zeolites) |
| Purification | Column Chromatography | Crystallization |
| Yield | 70–85% | 88–92% |
Continuous flow systems reduce reaction times from 24 hours to 2–3 hours, while zeolite catalysts enhance selectivity and reduce waste.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing formation of 3- and 5-sulfamoyl isomers is minimized using bulky bases (e.g., DBU) or low temperatures (−10°C).
-
Purification : Silica gel chromatography (EtOAc/hexane) resolves sulfonamide byproducts, while recrystallization from ethanol/water mixtures improves purity to >99%.
-
Stability : The carbamoyl group is prone to hydrolysis; thus, reactions are conducted under anhydrous conditions with molecular sieves.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₉N₃O₄S
- Molecular Weight : 219.22 g/mol
- IUPAC Name : Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
- CAS Number : 96543-07-6
The compound features a pyrazole ring, which is known for its biological activity, and a sulfamoyl group that enhances its solubility and reactivity. The presence of the carbamoylphenyl moiety contributes to its potential therapeutic effects.
Medicinal Chemistry
Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate has been explored for its potential as an antimicrobial agent . Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfamoyl group is particularly noteworthy for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.
Case Study: Antimicrobial Activity
A recent study tested derivatives of pyrazole compounds against various bacterial strains. The results showed that ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate had comparable efficacy to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Anti-inflammatory Properties
Research has also indicated that this compound may possess anti-inflammatory properties . The pyrazole scaffold is known for its ability to modulate inflammatory pathways, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: In Vivo Anti-inflammatory Studies
In an animal model of inflammation, administration of ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate resulted in a significant reduction in inflammatory markers compared to control groups. This suggests that the compound could be further investigated for therapeutic use in conditions such as arthritis or other inflammatory diseases .
Agricultural Applications
The compound has also been evaluated for its potential use as a herbicide or fungicide . Its chemical structure allows it to interact with plant metabolic pathways, potentially leading to effective pest control solutions.
Case Study: Herbicidal Activity
Field trials demonstrated that formulations containing ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate effectively reduced weed populations without harming crop yields. This dual action makes it an attractive candidate for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The carbamoylphenyl group in the target compound provides a balance between hydrophilicity and target specificity, unlike halogenated (e.g., chloro in ) or trifluoromethyl () analogs, which prioritize stability over solubility .
- Sulfamoyl linkages (common in ) are critical for antimicrobial activity, as they mimic sulfonamide drugs and inhibit folate biosynthesis .
Pharmacological Activity
- Antimicrobial Activity : The target compound’s carbamoylphenyl-sulfamoyl group likely enhances biofilm inhibition against Candida albicans compared to 3-chloro-4-methylphenyl analogs (), which showed moderate activity .
- Antiproliferative Potential: Pyrazoles with trimethoxybenzamido groups () exhibit superior cytotoxicity (IC₅₀ ~10 μM) due to π-π stacking with DNA, whereas the carbamoylphenyl variant may target enzymes like dihydrofolate reductase .
Physicochemical Properties
Biological Activity
Ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14N4O4S
- Molecular Weight : 318.34 g/mol
- CAS Number : 1260243-04-6
The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the sulfamoyl and carbamoyl groups enhances its potential as a therapeutic agent.
1. Anti-inflammatory Activity
Research has demonstrated that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown to inhibit cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. One study reported that related compounds achieved up to 93% inhibition of IL-6 at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial effects. This compound has shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro assays indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, analogs have been tested against several cancer cell lines, showing IC50 values in the low micromolar range. Notably, one derivative demonstrated an IC50 of 3.0 µM against the A549 lung cancer cell line, indicating significant antiproliferative activity .
The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cytokine Modulation : By inhibiting the production or activity of pro-inflammatory cytokines, these compounds can reduce inflammation and associated pain.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of novel pyrazole derivatives showed that compound 3k exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models in mice. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several pyrazole derivatives against common pathogens. The results indicated that some compounds had MIC values lower than those of traditional antibiotics, suggesting their potential use in treating resistant infections .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Condensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole core .
-
Step 2 : Sulfamoylation at the pyrazole C5 position using sulfamoyl chloride derivatives under anhydrous conditions (e.g., acetonitrile, 0–5°C) .
-
Step 3 : Introduction of the 4-carbamoylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
-
Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield. For example, refluxing in acetonitrile improves coupling efficiency .
| Synthetic Route Comparison |
|---|---|
| Route | Conditions | Yield |
| Cyclocondensation | DMF-DMA, 80°C | 60–70% |
| Sulfamoylation | SOCl₂, CH₃CN, 0°C | 45–55% |
| Amide Coupling | Pd/C, H₂, EtOH | 70–80% |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆) to confirm substituent positions .
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement. Hydrogen bonding patterns (e.g., N–H···O) are critical for stability .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate pharmacophores .
- Dose-Response Analysis : Use in vitro assays (e.g., IC₅₀ determination against cancer cell lines) to validate potency thresholds .
- Crystallographic Validation : Confirm binding modes via co-crystallization with target enzymes (e.g., Keap1 inhibitors) .
Q. What computational strategies predict the compound’s reactivity and stability in biological systems?
- Methods :
- DFT Calculations : Model electron density maps to predict sulfamoyl group reactivity .
- MD Simulations : Assess solvation effects and membrane permeability using force fields (e.g., AMBER) .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability and toxicity .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Solutions :
- HPLC-MS Monitoring : Track reaction intermediates (e.g., ethyl ester hydrolysis products) .
- Optimized Purification : Use flash chromatography (cyclohexane/EtOAc gradients) to isolate pure fractions .
- Stability Studies : Store the compound under inert atmospheres (N₂) to prevent sulfamoyl hydrolysis .
Methodological Challenges and Solutions
Q. What experimental designs address low yields in multi-step synthesis?
- Strategies :
- Parallel Optimization : Vary catalysts (e.g., Pd/C vs. Pd(OAc)₂) and solvents (DMF vs. THF) in small-scale trials .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h for hydrogenation) .
Q. How are spectral anomalies (e.g., unexpected NMR splitting) interpreted?
- Analysis :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) .
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous peaks .
Comparative Data from Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
